1-(3-methoxyphenoxy)-2-nitrobenzene
Description
Properties
CAS No. |
74683-29-7 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
AULPIOKBSAXCAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely documented method for synthesizing 1-(3-methoxyphenoxy)-2-nitrobenzene involves the reaction of 3-methoxyphenol with 1-fluoro-2-nitrobenzene in the presence of a base. This NAS reaction proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient aromatic ring of the nitro-substituted substrate.
The general reaction scheme is as follows:
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
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Base : Cesium carbonate (CsCO) is preferred due to its strong basicity and solubility in polar aprotic solvents.
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Solvent : Acetonitrile (MeCN) facilitates efficient mixing and stabilizes ionic intermediates.
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Temperature : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.
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Molar Ratios : A slight excess of 3-methoxyphenol (1.1–1.2 equivalents) ensures complete consumption of the fluoro-nitrobenzene substrate.
Under these conditions, yields of 88–90% are routinely achieved, with the product isolated as a yellow oil.
Mechanistic Insights and Side Reactions
Role of the Nitro Group
The nitro group at the ortho position activates the benzene ring toward NAS by withdrawing electron density through resonance and inductive effects. This creates a partial positive charge at the carbon bearing the fluorine leaving group, facilitating nucleophilic attack by the phenoxide ion.
Competing Isomer Formation
In related NAS reactions, minor isomers (e.g., 2-(3-methoxyphenoxy)-1-nitrobenzene ) may form due to alternative attack positions. However, the regioselectivity of the reaction is highly controlled by the electron-withdrawing nitro group, which directs the phenoxide to the para position relative to itself. Chromatographic purification is typically sufficient to isolate the desired product.
Alternative Substrates and Methodological Variations
Bromo-Nitrobenzene Derivatives
Patent literature describes the use of 2-bromo-4-fluoro-1-nitrobenzene as a substrate for synthesizing brominated analogs (e.g., 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene). While this method mirrors the primary NAS approach, the bromine substituent introduces additional steric and electronic effects, necessitating slight modifications:
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Solvent System : A 2:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water improves solubility of brominated intermediates.
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Workup : Filtration through Celite® is employed to remove residual metal catalysts.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures enhances purity (>98% by HPLC). The high solubility of the product in organic solvents necessitates careful solvent selection during isolation.
Industrial-Scale Considerations
Cost-Efficiency of Reagents
Cesium carbonate, while effective, is expensive for large-scale synthesis. Substitution with potassium carbonate (KCO) has been explored but results in reduced yields (65–70%) due to incomplete deprotonation of the phenol.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Reduction: The major product is 2-(3-Methoxyphenoxy)-1-aminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of 1-(3-methoxyphenoxy)-2-nitrobenzene can be formed.
Scientific Research Applications
1-(3-methoxyphenoxy)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-methoxyphenoxy)-2-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The methoxy group (-OCH₃) in 1-(3-methoxyphenoxy)-2-nitrobenzene is electron-donating, which may stabilize the nitro group (-NO₂) through resonance. This contrasts with halogenated analogs like 1-(4-bromophenoxy)-2-nitrobenzene, where the electron-withdrawing bromine atom enhances electrophilic reactivity . Fluorinated derivatives (e.g., CF₃-containing compounds) exhibit unique hydrogen-bonding capabilities, making them bioisosteres for alcohols or thiols in drug design .
Synthetic Challenges :
- Halogenated analogs (e.g., bromo or chloro) often require transition-metal catalysts (e.g., Pd or Cu) for cross-coupling, whereas methoxy-substituted compounds may form dimers or byproducts under similar conditions. For instance, 1-(1-(4-methoxyphenyl)vinyl)-2-nitrobenzene was synthesized in 31% yield alongside a dimer byproduct .
Crystallographic Data :
- 1-(3,3-Dichloroallyloxy)-2-nitrobenzene exhibits a planar geometry with a short intramolecular C-H···Cl contact (2.700 Å), influencing its reactivity in cyclization reactions .
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